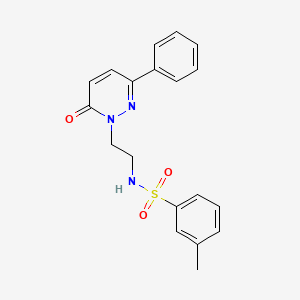
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as JNJ-54861911 and has been shown to have promising effects in various scientific research studies.
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Activity
Research on novel piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids has highlighted potential new hybrid anticonvulsants. These compounds, which integrate chemical fragments of known antiepileptic drugs, have shown broad spectra of anticonvulsant activity in preclinical seizure models. Specifically, certain derivatives demonstrated significant anticonvulsant properties, comparable or even superior to clinically relevant antiepileptic drugs, suggesting their potential utility in treating neurological disorders (Kamiński et al., 2016).
Histone Deacetylase Inhibition
The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies the application of such compounds in cancer therapy. MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, has shown efficacy in blocking cancer cell proliferation and inducing apoptosis by modulating gene expression through epigenetic mechanisms. Its oral bioavailability and significant in vivo antitumor activity underline the potential of structurally related compounds in oncology (Nancy Z. Zhou et al., 2008).
PET Imaging of Microglia
The compound [11C]CPPC, which targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, represents another novel application. It offers a noninvasive imaging tool for studying microglial activation in various neuropsychiatric disorders. Such a PET radiotracer facilitates the exploration of neuroinflammatory processes in vivo, providing insights into the pathogenesis of diseases like Alzheimer's and Parkinson's. This approach exemplifies how structural analogs could be used in neuroimaging to advance our understanding of brain disorders and their treatments (Horti et al., 2019).
Pharmacokinetics and Metabolic Studies
The in vitro oxidative metabolism study of a novel antidepressant, highlighting its biotransformation into various metabolites, underscores the importance of such compounds in pharmacokinetic research. Understanding the metabolic pathways of drugs is crucial for predicting their behavior in humans, assessing potential drug-drug interactions, and optimizing therapeutic efficacy (Mette G. Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-25(2)17-5-3-4-16(12-17)20(27)24-14-15-6-10-26(11-7-15)19-18(13-21)22-8-9-23-19/h3-5,8-9,12,15H,6-7,10-11,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUIDCNLJNPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)


![(E)-N'-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2586463.png)
![(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/no-structure.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2586467.png)


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2586471.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)
![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)